molecular formula C23H16N4O4 B10898044 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-nitrophenyl)-2-oxoacetamide

2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-nitrophenyl)-2-oxoacetamide

Cat. No.: B10898044
M. Wt: 412.4 g/mol
InChI Key: KQMBFKABPXMICW-ZVHZXABRSA-N
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Description

2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE is a complex organic compound characterized by its unique structure, which includes an anthryl group, a hydrazino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE typically involves a multi-step process. The initial step often includes the preparation of the anthryl and nitrophenyl precursors. These precursors are then subjected to a condensation reaction under controlled conditions to form the desired compound. Common reagents used in this synthesis include hydrazine derivatives and aldehydes, with reaction conditions often involving elevated temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure the consistent production of high-purity 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE include other hydrazino derivatives and nitrophenyl compounds. Examples include:

  • 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-2-OXOACETAMIDE
  • 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-CHLOROPHENYL)-2-OXOACETAMIDE

Uniqueness

The uniqueness of 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16N4O4

Molecular Weight

412.4 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-(4-nitrophenyl)oxamide

InChI

InChI=1S/C23H16N4O4/c28-22(25-17-9-11-18(12-10-17)27(30)31)23(29)26-24-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H,(H,25,28)(H,26,29)/b24-14+

InChI Key

KQMBFKABPXMICW-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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